molecular formula C12H15N5O3S B4998281 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA

3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA

Cat. No.: B4998281
M. Wt: 309.35 g/mol
InChI Key: ZBGHVAZIEPSYIM-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Sulfonylation: The triazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Urea Formation: Finally, the sulfonylated triazole is reacted with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the triazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

    Polymer Science: It could be used in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZENESULFONYL)-3-(1,2,4-TRIAZOL-4-YL)UREA: Similar structure but lacks the dimethyl groups on the triazole ring.

    3-(3,5-DIMETHYL-1,2,4-TRIAZOL-4-YL)-1-(BENZENESULFONYL)UREA: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

    Structural Features: The presence of both the dimethyl groups on the triazole ring and the methyl group on the benzene ring makes this compound unique.

    Biological Activity: These structural features may contribute to its unique biological activities compared to similar compounds.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-8-4-6-11(7-5-8)21(19,20)16-12(18)15-17-9(2)13-14-10(17)3/h4-7H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGHVAZIEPSYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C(=NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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